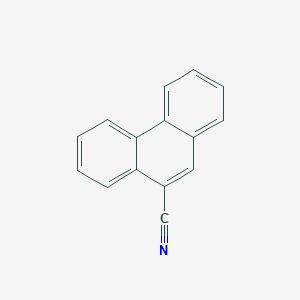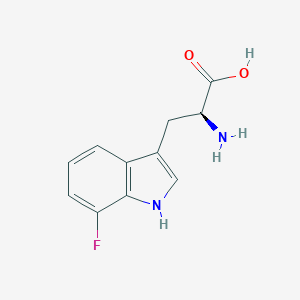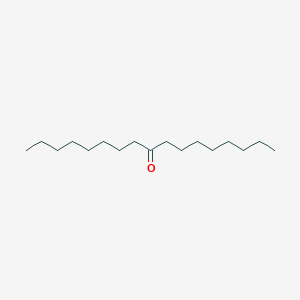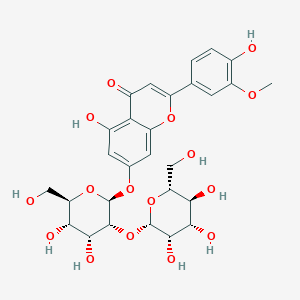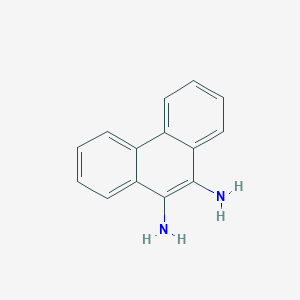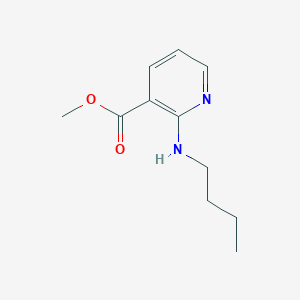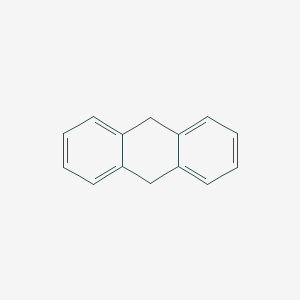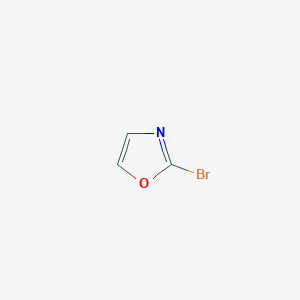
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)-
Overview
Description
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
The exact mechanism of action of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to bind to the GABA-A receptor, which is involved in the regulation of neuronal excitability, and may also act on other receptors and ion channels.
Biochemical and Physiological Effects:
Studies have shown that 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- exhibits a range of biochemical and physiological effects. It has been found to have anticonvulsant and analgesic properties, as well as anti-inflammatory effects. Additionally, it has been shown to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is its versatility in medicinal chemistry and organic synthesis. It can be used as a chiral auxiliary and as a building block for the synthesis of other compounds. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)-. One area of research is the development of new drugs based on its anticonvulsant, analgesic, and anti-inflammatory properties. Another area of research is the synthesis of new compounds using 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- as a building block. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of anxiety and sleep disorders.
Conclusion:
In conclusion, 2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and organic synthesis. Its versatility and potential applications make it an important area of research for the scientific community. Further studies are needed to fully understand its mechanism of action and to explore its potential use in the development of new drugs and compounds.
Scientific Research Applications
2-Pyrrolidinone, 1-benzoyl-5-(heptyloxy)-, (+-)- has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, it has been investigated for its use in organic synthesis as a chiral auxiliary and as a building block for the synthesis of other compounds.
Properties
| 136410-24-7 | |
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-benzoyl-5-heptoxypyrrolidin-2-one |
InChI |
InChI=1S/C18H25NO3/c1-2-3-4-5-9-14-22-17-13-12-16(20)19(17)18(21)15-10-7-6-8-11-15/h6-8,10-11,17H,2-5,9,12-14H2,1H3 |
InChI Key |
GLWPMHBOGXUFSF-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCOC1CCC(=O)N1C(=O)C2=CC=CC=C2 |
synonyms |
(+-)-1-Benzoyl-5-(heptyloxy)-2-pyrrolidinone |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


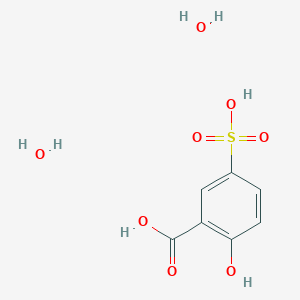
![2,3,4,5-Tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B165735.png)

